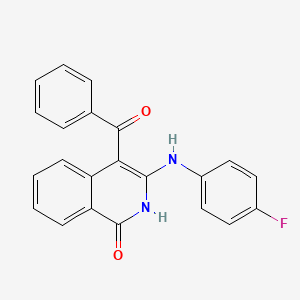

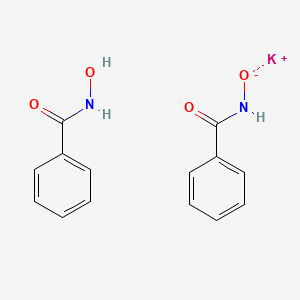

![molecular formula C21H33N3O5 B2898648 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1798461-13-8](/img/structure/B2898648.png)

4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and psychiatry.

Mechanism of Action

Target of Action

The primary target of the compound is the Ephrin type-B receptor 4 . This receptor is a tyrosine kinase that binds promiscuously to transmembrane ephrin-B family ligands residing on adjacent cells . This interaction leads to contact-dependent bidirectional signaling into neighboring cells .

Mode of Action

The compound interacts with its target, the Ephrin type-B receptor 4, leading to contact-dependent bidirectional signaling into neighboring cells . This interaction can result in various changes within the cell, depending on the specific signaling pathways activated.

Biochemical Pathways

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been shown to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β . These targets are involved in a wide range of cellular processes and pathways, including cell growth, proliferation, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways affected. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various targets . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide is its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and psychiatry. The compound has been shown to have potent anti-cancer and neuroprotective effects, as well as potential antidepressant and anxiolytic effects. However, there are also limitations to using this compound in lab experiments. The synthesis method is complex and requires specialized equipment and expertise. In addition, the compound is relatively expensive and may not be readily available in all research settings.

Future Directions

There are several future directions for research on 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide. One area of research is the development of novel derivatives of the compound with improved pharmacological properties and reduced side effects. Another area of research is the exploration of the compound's potential therapeutic applications in other fields of medicine, such as cardiology and immunology. Finally, research on the mechanism of action of the compound may lead to a better understanding of its therapeutic effects and potential applications.

Synthesis Methods

The synthesis of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide is a complex process that involves several steps. The first step involves the synthesis of 3,4,5-trimethoxyphenylacetonitrile, which is then converted into this compound using a series of chemical reactions. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology and psychiatry, it has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. The compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name |

4-(4-methoxypiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5/c1-26-17-7-11-23(12-8-17)16-5-9-24(10-6-16)21(25)22-15-13-18(27-2)20(29-4)19(14-15)28-3/h13-14,16-17H,5-12H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHWEDVFFBGWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}thiophene-2-carboxamide](/img/structure/B2898567.png)

![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898569.png)

![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2898571.png)

![N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2898573.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide](/img/structure/B2898574.png)

![2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2898578.png)